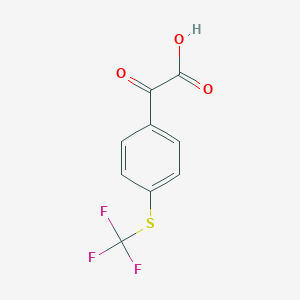![molecular formula C12H12F3NO2 B6158228 4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 2228548-68-1](/img/no-structure.png)
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidinone ring substituted with a methoxy and trifluoromethyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a lactam.
Substitution on the Phenyl Ring: The introduction of the methoxy and trifluoromethyl groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. Common reagents for these substitutions include methoxybenzene and trifluoromethylbenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the methoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used in studies investigating the effects of trifluoromethyl and methoxy substituents on biological activity.
Wirkmechanismus
The mechanism of action of 4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxy group can influence its electronic properties and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[3-methoxyphenyl]pyrrolidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one: Lacks the methoxy group, affecting its reactivity and binding affinity.
4-[3-methoxy-4-(methyl)phenyl]pyrrolidin-2-one: Substitution of the trifluoromethyl group with a methyl group, altering its electronic properties.
Uniqueness
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves the reaction of 3-methoxy-4-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a reducing agent to form the corresponding alcohol, which is then oxidized to the desired pyrrolidin-2-one.", "Starting Materials": [ "3-methoxy-4-(trifluoromethyl)benzaldehyde", "pyrrolidine", "reducing agent", "oxidizing agent" ], "Reaction": [ "Step 1: 3-methoxy-4-(trifluoromethyl)benzaldehyde is reacted with pyrrolidine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the corresponding alcohol.", "Step 2: The alcohol is then oxidized to the desired pyrrolidin-2-one using an oxidizing agent, such as Jones reagent or potassium permanganate.", "Step 3: The product is purified by recrystallization or column chromatography." ] } | |
CAS-Nummer |
2228548-68-1 |
Molekularformel |
C12H12F3NO2 |
Molekulargewicht |
259.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



